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Analytical Method for Amtolmetin Guacil and Metabolites in Plasma by HPLC-UV

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Amtolmetin Guacil

CAS No.: 87344-05-6

Cat. No.: S578830

This method is designed for the simultaneous determination of Amtolmetin Guacil (AG), Tolmetin (T), and

Tolmetin Glycinamide (TG) in human plasma, suitable for bioequivalence studies [1].

Chromatographic Conditions

e Column: C8 column (specific dimensions and particle size not provided in search results).

¢ Mobile Phase: Mixture of Acetonitrile:Methanol:1% Acetic Acid (exact ratio not specified in search
results).

¢ Flow Rate: Not specified.

e Detection: UV detection at 313 nm.

¢ Injection Volume: Not specified.

¢ Internal Standard: Coumarin.

¢ Retention Times:

Tolmetin Glycinamide (TG): ~4.0 £ 0.2 min

Internal Standard (Coumarin): ~4.9 + 0.2 min

Tolmetin (T): ~5.3 £ 0.2 min

Amtolmetin Guacil (AG): ~8.20 £ 0.2 min [1]

[e]

o

(e]

[¢]

Sample Preparation Protocol

Plasma Extraction: Extract AG, T, and TG from human plasma using acetonitrile.

Internal Standard Addition: Add the internal standard, coumarin, to the sample.
Mixing and Centrifugation: Vortex-mix the samples thoroughly and centrifuge to separate proteins.
Injection: Inject the clear supernatant into the HPLC system [1].
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Method Validation

e Linearity: The method was linear over the range of 0.5-20.0 pg/mL for AG, T, and TG.

e Precision and Accuracy: Intra-day and inter-day precision and accuracy showed a coefficient of
variation (CV < 8.2%) for all analytes.

e Application: The method was successfully applied to a bioequivalence study in human volunteers

[1].

Stability-Indicating LC Method for Amtolmetin Guacyl
in Bulk Drug

This gradient method is validated for the quantitative determination of Amtolmetin Guacyl in bulk drug

substance and for related substances (impurities) determination [2].

Chromatographic Conditions

¢ Column: C18 stationary phase.

¢ Mobile Phase: Gradient elution with a combination of solvents (specific phases A and B not detailed
in search results).

¢ Flow Rate: 1.0 mL/min.

¢ Detection: UV detection at 313 nm.

¢ Injection Volume: 10 pL.

¢ Test Concentration: 0.5 mg/mL [2].

Forced Degradation (Stress Testing) Protocol

The method is stability-indicating, meaning it can separate the active drug from its degradation products. To

validate this, forced degradation studies are performed:

e Stress Conditions: Expose the drug substance to stress conditions of:
o Hydrolysis (acid and base)
o Oxidation
o Photolysis
o Thermal degradation [2]
e Analysis: Assay the stressed samples against a qualified reference standard.
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e Mass Balance: The mass balance (the total of drug and degradation products) should be close to
99.6%, indicating all significant degradation products are accounted for [2].
¢ Key Finding: Considerable degradation occurs under oxidative stress conditions [2].

LC-ESI-MS/MS Method for Tolmetin and MEDS5 in
Human Plasma

This is a highly sensitive and rapid method for the simultaneous estimation of Tolmetin (TMT) and its

metabolite MED5 in human plasma using tandem mass spectrometry, following FDA guidelines [3].

Chromatographic Conditions

e Column: X-Terra RP18 column.
e Mobile Phase: 0.2% Formic Acid-Acetonitrile (25:75, viv).
¢ Flow Rate: 0.50 mL/min.
¢ Run Time: 2.5 min.
¢ lonization: Electrospray lonization (ESI) in positive-ion mode.
¢ MSIMS Transitions (MRM):
o Tolmetin (TMT): m/z 258.1 — 119.0
o MED5: m/z 315.1 - 119.0
o Internal Standard (Mycophenolic Acid): m/z 321.2 — 207.0 [3]

Sample Preparation and Validation

e Extraction: A simple solid-phase extraction (SPE) process is used to extract TMT and MEDS5 along
with the internal standard from human plasma.
e Linearity and LLoQ: The method is linear from 20 to 2000 ng/mL for both analytes. The lower limit
of quantitation (LLoQ) is 20 ng/mL.
e Precision:
o Intra-day Precision: 3.27-4.50% RSD for TMT; 4.27-5.68% RSD for MEDS5.
o Inter-day Precision: 5.32-8.18% RSD for TMT; 5.32-8.85% RSD for MEDS5 [3].

Summary Tables of HPLC Conditions
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Table 1: Summary of Chromatographic Methods for Amtolmetin

Guacil and Related Compounds

Method HPLC-UV for AG & Stability-Indicating LC  LC-ESI-MS/IMS for

Feature Metabolites [1] [2] Metabolites [3]

Analytes AG, Tolmetin, Tolmetin Amtolmetin Guacyl & Tolmetin (TMT), MED5
Glycinamide its impurities

Matrix Human Plasma Bulk Drug Human Plasma

Column Ccs8 Cc18 X-Terra RP18

Mobile Phase Acetonitrile:MeOH:1% Acetic ~ Gradient 0.2% Formic Acid:ACN
Acid (25:75)

Flow Rate Not Specified 1.0 0.50

(mL/min)

Detection UV 313 nm UV 313 nm MS/MS (see transitions

above)
Run Time ~8.2 min for AG Not Specified 2.5 min
Linearity 0.5-20.0 pg/mL Not Specified for main 20-2000 ng/mL
compound
Internal Coumarin Not Specified Mycophenolic Acid
Standard

Table 2: Method Validation Data

Validation Parameter

LC-ESI-MS/MS Method [3]

HPLC-UV Method [1]

Application

Pharmacokinetic Study

Bioequivalence Study
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Validation Parameter

Linear Range

Lower Limit of Quantification

(LLoQ)

Intra-day Precision (% RSD)

Inter-day Precision (% RSD)

Workflow Diagrams

LC-ESI-MSIMS Method [3]

20 - 2000 ng/mL (TMT & MED5)

20 ng/mL

3.27-4.50% (TMT); 4.27-5.68%
(MED5)

5.32-8.18% (TMT); 5.32-8.85%
(MED5)

HPLC-UV Method [1]

0.5-20.0 pg/mL (AG, T,

TG)

Not Specified

< 8.2% for all analytes

< 8.2% for all analytes

HPLC-UV Analysis Workflow for Plasma Samples
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Start Plasma Analysis

Sample Preparation:
- Add Internal Standard (Coumarin)
- Extract with Acetonitrile
- Vortex and Centrifuge

i

HPLC-UV Analysis
- Column: C8
- Mobile Phase: ACN:MeOH:1% Acetic Acid
- Detection: 313 nm

'

Data Acquisition

'

Data Analysis and Reporting

Click to download full resolution via product page

Stability-Indicating Method Development Workflow
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Start Forced Degradation

Apply Stress Conditions:
- Hydrolysis (Acid/Base)
- Oxidation
- Photolysis
- Thermal

'

LC Analysis
- C18 Column, Gradient Elution
- UV Detection at 313 nm

i

Check Separation of
Drug from Degradation Products

i

Perform Mass Balance
Calculation (Target: ~99.6%)

Method Validated

Click to download full resolution via product page

Conclusion

The HPLC methods summarized provide robust analytical procedures for Amtolmetin Guacil across
different requirements. The HPLC-UV method offers a cost-effective solution for quantifying the parent
drug and its active metabolites in plasma for bioequivalence studies. In contrast, the LC-ESI-MS/MS

method provides superior sensitivity and speed for pharmacokinetic studies, with a lower limit of
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quantitation and a run time of just 2.5 minutes. For drug development and quality control, the stability-
indicating gradient LC method is essential, as it effectively separates the drug from its impurities and

degradation products, ensuring drug safety and stability.
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To cite this document: Smolecule. [Analytical Method for Amtolmetin Guacil and Metabolites in
Plasma by HPLC-UV]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b578830#amtolmetin-guacil-hplc-separation-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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